3H-Indazol-6-amine
Overview
Description
3H-Indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The structure of this compound consists of a fused benzene and pyrazole ring system with an amine group attached to the sixth position of the indazole ring.
Mechanism of Action
Target of Action
The primary target of 3H-Indazol-6-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism .
Mode of Action
This compound interacts with IDO1, leading to the suppression of the protein’s expression . This interaction results in the inhibition of the kynurenine pathway, thereby affecting the immune response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound disrupts the conversion of tryptophan into kynurenine, which can have downstream effects on various biological processes, including immune regulation and neuromodulation .
Result of Action
The suppression of IDO1 expression by this compound leads to a potent anti-proliferative activity, as demonstrated in human colorectal cancer cells (HCT116) . This compound also causes a G2/M cell cycle arrest in HCT116 cells .
Biochemical Analysis
Biochemical Properties
3H-Indazol-6-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine . By inhibiting IDO1, this compound can modulate the immune response and has shown potential in cancer immunotherapy . The interaction between this compound and IDO1 involves binding to the active site of the enzyme, thereby preventing the conversion of tryptophan to kynurenine .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In human colorectal cancer cells (HCT116), this compound exhibited potent anti-proliferative activity, leading to cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways by suppressing the expression of IDO1 protein, which is known to create an immunosuppressive tumor microenvironment . Additionally, this compound affects gene expression by modulating the levels of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly IDO1. By binding to the active site of IDO1, this compound inhibits the enzyme’s activity, leading to a decrease in kynurenine levels and an increase in tryptophan levels . This inhibition results in the modulation of immune responses, as tryptophan depletion and kynurenine accumulation are associated with immune suppression . Furthermore, this compound may also interact with other proteins and enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of IDO1 and prolonged anticancer activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, this compound affects the metabolic flux of tryptophan and kynurenine, leading to changes in metabolite levels . The compound may also interact with other enzymes and cofactors involved in these pathways, further influencing metabolic processes . Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported across cell membranes via specific transporters or binding proteins . Once inside the cells, this compound may accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues also determines its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with IDO1 and other biomolecules involved in cell cycle regulation and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indazol-6-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. Another method includes the reduction of nitroindazoles followed by amination. For instance, the reduction of 3-methyl-6-nitro-1H-indazole followed by methylation steps can yield N,2,3-trimethyl-2H-indazol-6-amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, solvent extraction, and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3H-Indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3H-Indazol-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Another member of the indazole family with similar biological activities.
2H-Indazole: Known for its use in medicinal chemistry and drug development.
Imidazole: A five-membered ring compound with diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
3H-Indazol-6-amine is unique due to its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound in medicinal chemistry and scientific research.
Properties
IUPAC Name |
3H-indazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOCOTSYVQOIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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